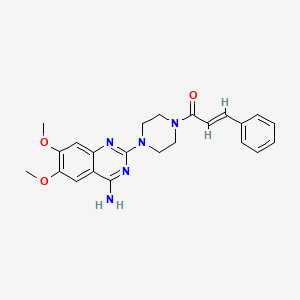
2-(4-Cinnamoylpiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Cinnamoylpiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinazoline core, a cinnamoyl group, and a piperazine moiety. These structural features contribute to its potential biological activities and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cinnamoylpiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting 2-aminobenzonitrile with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions, where a halogenated quinazoline derivative reacts with piperazine.
Attachment of the Cinnamoyl Group: The cinnamoyl group is attached to the piperazine nitrogen through an acylation reaction using cinnamoyl chloride or cinnamic acid derivatives in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Cinnamoylpiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the cinnamoyl group to a corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, methanol or ethanol as solvents.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Alcohol derivatives of the cinnamoyl group.
Substitution: Various substituted quinazoline or piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Cinnamoylpiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4-Cinnamoylpiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with cell proliferation, migration, and survival, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Benzoyl-1-piperazinyl)-quinoline: Similar structure with a benzoyl group instead of a cinnamoyl group.
2-(4-Benzoyl-1-piperazinyl)-quinazoline: Another derivative with a benzoyl group and a quinazoline core.
Uniqueness
2-(4-Cinnamoylpiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline is unique due to the presence of the cinnamoyl group, which imparts distinct biological activities compared to its benzoyl analogs. The cinnamoyl group can enhance the compound’s ability to interact with specific molecular targets, leading to improved therapeutic potential .
Eigenschaften
CAS-Nummer |
70842-66-9 |
|---|---|
Molekularformel |
C23H25N5O3 |
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C23H25N5O3/c1-30-19-14-17-18(15-20(19)31-2)25-23(26-22(17)24)28-12-10-27(11-13-28)21(29)9-8-16-6-4-3-5-7-16/h3-9,14-15H,10-13H2,1-2H3,(H2,24,25,26)/b9-8+ |
InChI-Schlüssel |
IKWCRLCFRBNCER-CMDGGOBGSA-N |
Isomerische SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4)N)OC |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


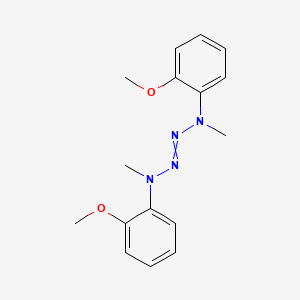
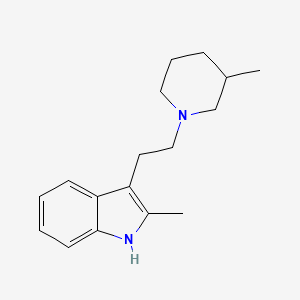

![5-Fluoro-1-{[2-(methylsulfanyl)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14473606.png)
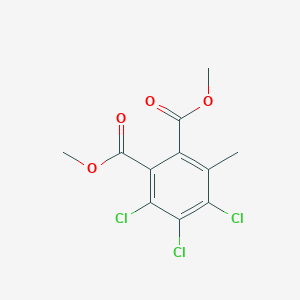

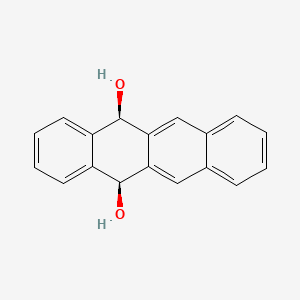

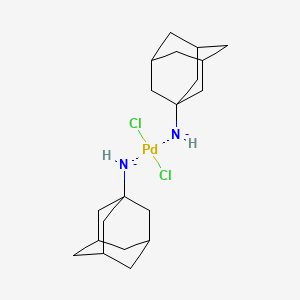
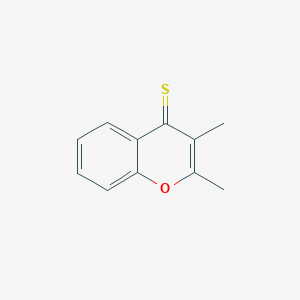
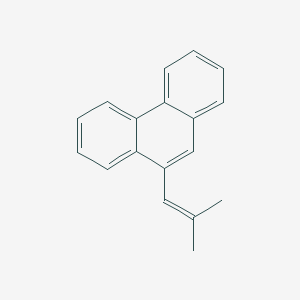

![10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate](/img/structure/B14473668.png)

